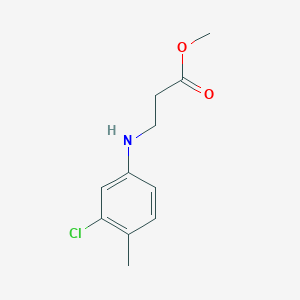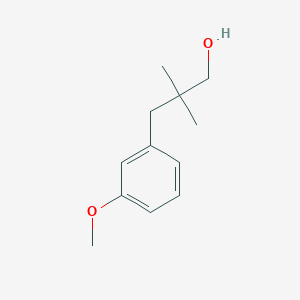
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound with a molecular formula of C12H18O2 It is a derivative of phenylpropanol and features a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 3-methoxybenzaldehyde with isobutyraldehyde in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium borohydride. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, ensuring a high purity product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in ethanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), KOtBu in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropanol derivatives.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, modulating biochemical pathways related to inflammation and oxidative stress . The methoxy group plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol
- 3-(3-Hydroxyphenyl)-2,2-dimethylpropan-1-ol
- 3-(3-Methoxyphenyl)-2,2-dimethylpropan-2-ol
Uniqueness
3-(3-Methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the meta position enhances its stability and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-12(2,9-13)8-10-5-4-6-11(7-10)14-3/h4-7,13H,8-9H2,1-3H3 |
Clé InChI |
SLEIWVMHCWLPOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=CC=C1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



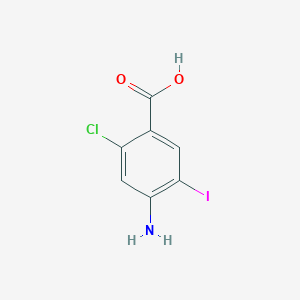

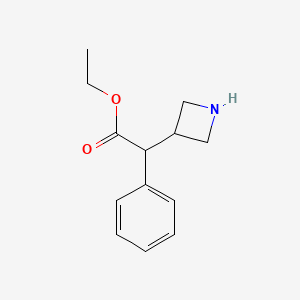

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13518770.png)
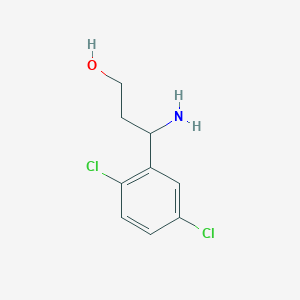
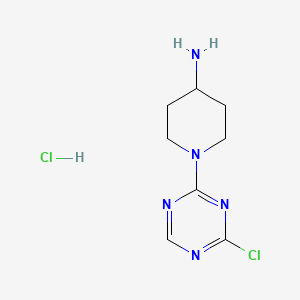
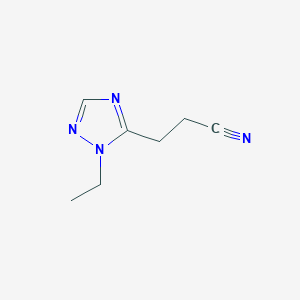



![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
